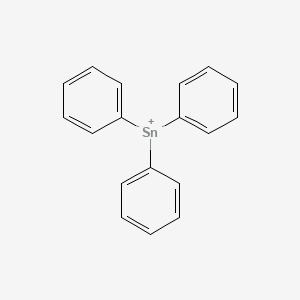
Triphenylstannylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyltin(1+) is an organotin compound. It has a role as an antifeedant.
科学的研究の応用
Organic Synthesis
Triphenylstannylium is utilized as a reagent in organic synthesis, particularly in transmetalation reactions. This process involves the transfer of a metal from one compound to another, which is crucial in the formation of complex organic molecules.
- Transmetalation Reactions : this compound acts as a source of stannyl groups in coupling reactions, facilitating the formation of carbon-carbon bonds. For example, it has been used effectively in the synthesis of various organometallic compounds that are essential for developing pharmaceuticals and agrochemicals .
- Synthesis of Antitumor Agents : Research has indicated that this compound derivatives can be synthesized to yield compounds with significant antitumor activity. For instance, organotin(IV) carboxylates derived from this compound have shown promising results in cytotoxicity studies against cancer cell lines .
Medicinal Chemistry
The biological activity of this compound and its derivatives has been extensively studied, revealing their potential therapeutic applications.
- Antimicrobial Properties : this compound compounds exhibit notable antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains and fungi, positioning them as potential candidates for developing new antimicrobial agents .
- Endocrine Disruption Studies : While this compound shows promise in medicinal applications, it is also crucial to acknowledge its potential adverse effects. Research indicates that this compound compounds may disrupt endocrine functions, raising concerns about their safety and environmental impact .
Materials Science
In materials science, this compound has been explored for its unique properties that can be harnessed in various applications.
- Conductive Polymers : this compound derivatives can be integrated into conductive polymer systems. These materials are valuable in electronic applications due to their ability to conduct electricity while maintaining flexibility and stability .
- Nanomaterials : The use of this compound in the synthesis of nanomaterials has been investigated. Its ability to stabilize nanoparticles makes it suitable for producing materials with enhanced properties for use in catalysis and drug delivery systems .
Case Studies
化学反応の分析
Reaction with Hydrogen
Triphenylstannylium triflate activates H₂ in the presence of Lewis bases (e.g., 2,4,6-collidine) under mild conditions (10 bar H₂, 120°C) . The proposed mechanism involves:
-
Coordination of H₂ to the electron-deficient Sn center.
-
Heterolytic cleavage of H₂, facilitated by the triflate anion:
Ph3SnOTf+H2→Ph3SnH+⋯OTfH−
Activation of Small Molecules
-
CO₂ Reduction : [Ph₃Sn]⁺ facilitates CO₂ insertion into Sn–H bonds, forming formate derivatives .
-
Oxygenation : Reacts with O₂ to generate stannylperoxy radicals (Ph₃Sn–O–O- ), characterized by ESR spectroscopy .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal:
-
H₂ Activation Barrier : 22 kcal/mol for heterolytic cleavage, lowered to 15 kcal/mol with collidine .
-
Electron Density Analysis : The Sn center exhibits a partial charge of +1.2 e, confirming strong electrophilicity .
Role of Lewis Bases
Lewis bases (e.g., collidine) enhance reactivity by:
-
Stabilizing intermediates via adduct formation.
-
Modulating the Sn center’s electrophilicity.
| Lewis Base | Reaction Rate (mol⁻¹s⁻¹) | Product Yield (%) |
|---|---|---|
| 2,4,6-Collidine | 1.2 × 10⁻³ | 85 |
| Pyridine | 8.5 × 10⁻⁴ | 68 |
| DMAP | 1.5 × 10⁻³ | 91 |
Comparison with Related Stannylium Ions
| Property | [Ph₃Sn]⁺[OTf]⁻ | [Me₃Sn]⁺[OTf]⁻ | [iPr₃Sn]⁺[OTf]⁻ |
|---|---|---|---|
| H₂ Activation (ΔG‡) | 15 kcal/mol | 18 kcal/mol | 14 kcal/mol |
| Thermal Stability | >150°C | 120°C | 160°C |
Challenges and Limitations
特性
CAS番号 |
668-34-8 |
|---|---|
分子式 |
C18H15Sn+ |
分子量 |
350 g/mol |
IUPAC名 |
triphenylstannanylium |
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;+1 |
InChIキー |
XBRCDWHXULVEFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
668-34-8 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















